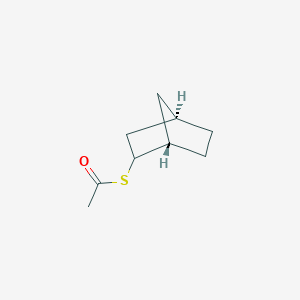

2-Norbornyl thiolacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14OS |

|---|---|

Molecular Weight |

170.27 g/mol |

IUPAC Name |

S-[(1S,4R)-2-bicyclo[2.2.1]heptanyl] ethanethioate |

InChI |

InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9?/m1/s1 |

InChI Key |

AKEZPHRQPYDGQV-WGTSGOJVSA-N |

Isomeric SMILES |

CC(=O)SC1C[C@@H]2CC[C@H]1C2 |

Canonical SMILES |

CC(=O)SC1CC2CCC1C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Norbornyl Thiolacetate

Direct Thiolacetate Formation from Norbornyl Precursors

The most straightforward approaches to 2-norbornyl thiolacetate involve the direct introduction of the thiolacetate group onto a norbornyl scaffold. This can be accomplished primarily through nucleophilic substitution reactions or radical addition pathways.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions on 2-substituted norbornanes are a viable route to this compound. These reactions typically involve the displacement of a good leaving group at the C-2 position by a thiolacetate nucleophile. The stereochemical outcome of these reactions is heavily influenced by the nature of the substrate (exo or endo) and the reaction conditions, often involving the intermediacy of the controversial nonclassical 2-norbornyl cation. wikipedia.orggithub.io

The solvolysis of 2-norbornyl derivatives, such as tosylates and brosylates, has been extensively studied and provides a foundational understanding of the system's reactivity. wikipedia.orggithub.io For instance, the acetolysis of both exo- and endo-2-norbornyl brosylates yields almost exclusively the exo-2-norbornyl acetate (B1210297). wikipedia.org This outcome is rationalized by the formation of a symmetrical, nonclassical carbocation intermediate, which is then attacked by the nucleophile from the less sterically hindered exo face.

By analogy, the reaction of a 2-norbornyl derivative with a suitable thiolacetate salt, such as potassium thiolacetate, is expected to proceed in a similar fashion. The reaction would involve the departure of the leaving group to form the 2-norbornyl cation, followed by nucleophilic attack by the thiolacetate anion.

Table 1: Plausible Nucleophilic Substitution Reactions for the Synthesis of this compound

| Starting Material (2-Norbornyl-X) | Nucleophile | Expected Major Product |

| exo-2-Norbornyl tosylate | Potassium thiolacetate | exo-2-Norbornyl thiolacetate |

| endo-2-Norbornyl tosylate | Potassium thiolacetate | exo-2-Norbornyl thiolacetate |

| exo-2-Norbornyl bromide | Potassium thiolacetate | exo-2-Norbornyl thiolacetate |

| endo-2-Norbornyl bromide | Potassium thiolacetate | exo-2-Norbornyl thiolacetate |

It is important to note that while the formation of the exo isomer is generally favored, the exact product distribution can be influenced by factors such as the solvent, temperature, and the specific leaving group employed.

Radical Addition Pathways

The free-radical addition of thioacetic acid to norbornene represents a direct and efficient method for the synthesis of this compound. This reaction proceeds via a radical chain mechanism and is known to exhibit high stereoselectivity.

The addition is initiated by the formation of a thiyl radical from thioacetic acid, typically through the use of a radical initiator or photochemical methods. The thiyl radical then adds to the double bond of norbornene. Due to steric hindrance from the bridged structure of norbornene, the radical attack occurs preferentially on the exo face of the molecule. This leads to the formation of a 2-norbornyl radical intermediate, which then abstracts a hydrogen atom from another molecule of thioacetic acid to yield the final product and propagate the radical chain.

Research has shown that the free-radical addition of various thiols, including thioacetic acid, to norbornene results in exo-cis-addition products. This high degree of stereocontrol makes the radical addition pathway a valuable method for obtaining the exo isomer of this compound.

Indirect Synthetic Routes via Intermediate Norbornyl Derivatives

Indirect synthetic routes to this compound involve the preparation of an intermediate norbornyl derivative, which is then converted to the target compound. These multi-step sequences can offer advantages in terms of starting material availability or the ability to achieve specific stereochemistries.

One plausible indirect route begins with the reduction of norcamphor (B56629) to yield a mixture of exo- and endo-2-norbornanol. The alcohol can then be converted into a good leaving group, for example, by tosylation to form 2-norbornyl tosylate. As discussed previously, subsequent nucleophilic substitution with potassium thiolacetate would then yield primarily exo-2-norbornyl thiolacetate.

Alternatively, the epoxidation of norbornene produces norbornene oxide. Ring-opening of the epoxide with a suitable sulfur nucleophile, followed by functional group manipulation, could also lead to the formation of this compound. The regioselectivity and stereoselectivity of the epoxide ring-opening would be critical in determining the final product's structure.

Asymmetric Synthesis Strategies for Enantiomerically Enriched 2-Norbornyl Thiolacetates

The synthesis of enantiomerically enriched 2-norbornyl thiolacetates is a significant challenge due to the chiral nature of the molecule. Asymmetric synthesis strategies aim to produce a single enantiomer of the target compound, which is often crucial for applications in areas such as medicinal chemistry and materials science. While specific methods for the direct asymmetric synthesis of this compound are not extensively documented, several conceptual strategies can be proposed based on established asymmetric methodologies for norbornane (B1196662) systems. magtech.com.cnchemrxiv.org

One approach involves the use of a chiral auxiliary. For instance, an asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and a dienophile bearing a chiral auxiliary can produce an enantiomerically enriched norbornene derivative. chemrxiv.orgchemrxiv.org This chiral intermediate can then be elaborated through a series of stereospecific reactions to introduce the thiolacetate group at the C-2 position, ultimately leading to an enantiomerically enriched product.

Another potential strategy is the use of chiral catalysts. A catalytic asymmetric hydrothiolation of norbornene with thioacetic acid, using a chiral transition metal complex, could, in principle, afford an enantiomerically enriched this compound directly. The development of such a catalyst would require careful design to control the facial selectivity of the addition to the prochiral norbornene.

Finally, kinetic resolution of a racemic mixture of this compound or a suitable precursor could be employed. This would involve the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Reaction Mechanisms and Reactivity of 2 Norbornyl Thiolacetate

Nucleophilic Reaction Pathways

Nucleophilic substitution reactions at the C2 position of the norbornyl system are highly sensitive to the stereochemistry of the substrate and the nature of the leaving group. The rigid, bridged structure of the norbornane (B1196662) skeleton imposes significant steric and electronic constraints that influence the reaction pathways.

The classic SN1 and SN2 mechanisms represent two extremes of nucleophilic substitution pathways. In the context of 2-norbornyl systems, the preferred mechanism is heavily influenced by the stereochemistry of the leaving group (endo vs. exo).

The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. However, in the 2-norbornyl system, a backside attack on the endo position is sterically hindered by the boat-like conformation of the six-membered ring. This makes the SN2 pathway less favorable for endo-2-norbornyl derivatives.

Conversely, the SN1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is a critical factor in determining the reaction rate. Solvolysis reactions of 2-norbornyl derivatives, particularly with good leaving groups, often proceed through an SN1-like mechanism. The 2-norbornyl cation is famously stabilized through a phenomenon known as non-classical ion formation, where the C1-C6 sigma bond delocalizes to stabilize the positive charge at C2. wikipedia.org

Studies on related 2-norbornyl systems with tosylate or brosylate as leaving groups have shown that exo isomers react significantly faster than their endo counterparts. For instance, the acetolysis of exo-norbornyl sulfonates is approximately 350 times faster than the solvolysis of the endo isomers. github.io This rate enhancement is attributed to anchimeric assistance from the C1-C6 sigma bond in the formation of the non-classical 2-norbornyl cation. wikipedia.org When a single enantiomer of 2-exo-norbornyl brosylate undergoes acetolysis, the product, 2-exo-norbornyl acetate (B1210297), is racemic, which is consistent with the formation of a symmetrical, achiral non-classical carbocation intermediate. wikipedia.org

It is important to note that the thiolacetate group is a poorer leaving group compared to tosylates or brosylates. Consequently, the conditions required to promote its departure would likely be more forcing, but the underlying mechanistic principles related to the stability of the 2-norbornyl cation would still apply.

Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular participation of a nearby functional group in a reaction, often leading to enhanced reaction rates and retention of stereochemistry. vedantu.comwikipedia.org The sulfur atom of the thiolacetate group in 2-norbornyl thiolacetate can potentially act as an internal nucleophile.

The participation of a sulfur atom as a neighboring group is well-documented. For example, the hydrolysis of sulfur mustards (bis(2-chloroethyl) sulfide) is significantly faster than that of typical primary alkyl chlorides due to the formation of a cyclic sulfonium (B1226848) ion intermediate. dalalinstitute.com This intramolecular displacement of the leaving group by the sulfur atom is a key feature of NGP. The reaction of Ph-S-CH₂-CH₂-Cl with water is reported to be 600 times faster than that of CH₃-CH₂-CH₂-Cl. wikipedia.org

In the case of this compound, the sulfur atom could participate in the displacement of a leaving group at a nearby position, or if the thiolacetate itself were to be protonated or activated, the sulfur could influence the subsequent reaction. The formation of a bridged thiiranium-like intermediate could explain potential rate enhancements and stereochemical outcomes.

| Reactant | Relative Rate of Reaction with Water | Reference |

| Ph-S-CH₂-CH₂-Cl | 600 | wikipedia.org |

| CH₃-CH₂-CH₂-Cl | 1 | wikipedia.org |

Radical Reactions Involving this compound

Thioacetates can be precursors to thiyl radicals (RS•) under appropriate conditions, such as photolysis or in the presence of radical initiators. rsc.org These thiyl radicals can then participate in a variety of radical reactions.

One of the most common reactions involving thiyl radicals is their addition to carbon-carbon double bonds, often referred to as the thiol-ene reaction. wikipedia.org This reaction proceeds via a free-radical chain mechanism and typically results in an anti-Markovnikov addition product. wikipedia.org In the context of the norbornyl system, a thiyl radical generated from this compound could add to an external alkene, or if there is unsaturation within the norbornyl framework itself (e.g., in a norbornenyl system), an intramolecular radical addition could occur.

The thiol-norbornene reaction is a well-established method for forming hydrogels and other materials. nih.gov This process involves the radical-mediated addition of a thiol to the strained double bond of a norbornene moiety. nih.govresearchgate.net The reaction is initiated by the formation of a thiyl radical, which then adds to the norbornene double bond to create a carbon-centered radical. This carbon-centered radical can then abstract a hydrogen from another thiol molecule, propagating the radical chain. nih.gov

The dethiocarboxylation of a thioacid radical via the elimination of carbonyl sulfide (B99878) (COS) is a known side reaction. researchgate.net

Rearrangement Processes in Reactions of this compound

The 2-norbornyl cation is notorious for undergoing complex skeletal rearrangements. These rearrangements are a consequence of the high strain and unique electronic structure of the bicyclic system. The most common rearrangement is the Wagner-Meerwein shift, which involves the migration of a carbon-carbon single bond.

In the context of reactions proceeding through a 2-norbornyl cation intermediate, such as SN1 solvolysis, extensive scrambling of the carbon skeleton can occur. wikipedia.org Isotopic labeling studies using carbon-14 (B1195169) have demonstrated that the positive charge in the 2-norbornyl cation can be delocalized to all seven carbon atoms through a series of Wagner-Meerwein shifts, 6,2-hydride shifts, and 3,2-hydride shifts. wikipedia.orgcore.ac.uk

At low temperatures (-159 °C), 13C NMR spectra of the 2-norbornyl cation show the equivalence of carbons C1 and C2. As the temperature is raised to -80 °C, rapid Wagner-Meerwein rearrangements lead to the equivalence of C1, C2, and C6. github.io

These rearrangements have significant implications for the product distribution in reactions involving the 2-norbornyl cation. For instance, the solvolysis of 1- and 7-chloronorbornanes can yield a significant amount of 2-norbornanol, indicating that the initially formed 1- and 7-norbornyl cations can rearrange to the more stable 2-norbornyl cation. wikipedia.org

It is also noteworthy that under certain conditions, the 2-norbornyl cation has been observed to rearrange to the 1,3-dimethylcyclopentenyl cation, which is thermodynamically more stable. core.ac.uk

| Cation | Rearrangement Type | Result | Reference |

| 2-Norbornyl cation | Wagner-Meerwein shift | Scrambling of C1, C2, and C6 | github.io |

| 2-Norbornyl cation | 6,2-Hydride shift | Further skeletal scrambling | core.ac.uk |

| 1-Norbornyl cation | Rearrangement | Formation of 2-norbornyl cation | wikipedia.org |

| 7-Norbornyl cation | Rearrangement | Formation of 2-norbornyl cation | wikipedia.org |

| 2-Norbornyl cation | Isomerization | Formation of 1,3-dimethylcyclopentenyl cation | core.ac.uk |

Stereochemical Control and Stereoselectivity in 2 Norbornyl Thiolacetate Transformations

Exo/Endo Selectivity in Norbornyl Reactions

The stereochemical outcome of reactions involving the bicyclo[2.2.1]heptyl (norbornyl) framework is heavily influenced by the distinct steric and electronic environments of its exo and endo faces. In transformations of 2-substituted norbornyl derivatives, a strong preference for the formation of exo products is consistently observed, often regardless of the stereochemistry of the starting material. This phenomenon is a hallmark of norbornyl chemistry and is particularly evident in solvolysis reactions that proceed through a carbocation intermediate.

When both exo- and endo-2-norbornyl derivatives undergo solvolysis, they predominantly yield the exo product. github.iosubstack.com For instance, the acetolysis of both exo- and endo-2-norbornyl tosylate results almost exclusively in exo-2-norbornyl acetate (B1210297). wikipedia.orgchegg.com This high degree of selectivity is attributed to two primary factors. First, the concave shape of the endo face presents significant steric hindrance to an incoming nucleophile, making attack from the exo face more favorable. github.io Second, and more critically, the departure of a leaving group from the exo position is accelerated by anchimeric assistance (neighboring group participation) from the C1–C6 sigma bond. This participation leads to the formation of a stabilized, non-classical 2-norbornyl cation. github.iowikipedia.org

The rate enhancement for the exo isomer is substantial; acetolysis of exo-norbornyl sulfonates occurs approximately 350 times faster than that of the corresponding endo isomers. github.io The ionization of the endo isomer is not only slower but is also followed by a rapid rearrangement to the same stabilized, symmetrical cation, which is then attacked by the nucleophile from the less hindered exo face. researchgate.net Vapor phase chromatography has confirmed the high stereoselectivity of these reactions, showing that the amount of endo product formed is often negligible (<0.02%). wikipedia.org This pronounced thermodynamic and kinetic preference for the exo pathway is a defining characteristic of reactions involving the 2-norbornyl system.

| Starting Material | Reaction Conditions | Major Product | Exo/Endo Ratio | Relative Rate |

|---|---|---|---|---|

| exo-2-Norbornyl Sulfonate | Acetic Acid (Acetolysis) | exo-2-Norbornyl Acetate | >99.9% exo wikipedia.org | ~350 github.iowikipedia.org |

| endo-2-Norbornyl Sulfonate | Acetic Acid (Acetolysis) | exo-2-Norbornyl Acetate | >99.9% exo github.iowikipedia.org | 1 |

Retention and Inversion of Configuration Mechanisms

The stereochemical course of substitutions at the C-2 position of the norbornyl system is intricately linked to the nature of the carbocation intermediate. The debate between a rapidly equilibrating pair of classical carbocations and a single, symmetrical non-classical carbocation has been central to understanding the observed product distributions. github.ioresearchgate.net

A key experimental observation is that the solvolysis of an enantiomerically enriched exo-2-norbornyl derivative, such as exo-norbornyl brosylate, results in a completely racemic mixture of the exo-2-norbornyl acetate product. github.iosubstack.comwikipedia.org This complete loss of optical activity strongly supports the involvement of a symmetrical, and therefore achiral, intermediate. researchgate.net The non-classical ion, with its plane of symmetry passing through C4, C5, and C6, provides a compelling explanation for this outcome. wikipedia.org Nucleophilic attack can occur with equal probability at either C1 or C2 of this delocalized cation, leading to a 1:1 mixture of enantiomers. wikipedia.org Thus, while the reaction proceeds with retention of the exo configuration, it results in complete racemization.

In contrast, the behavior of the endo isomer is slightly different. While the predominant pathway for the endo isomer involves ionization and rearrangement to the same achiral non-classical cation (ultimately yielding the racemic exo product), a minor pathway involving direct nucleophilic attack can sometimes compete. researchgate.net In acetolysis, this competing mechanism can lead to the formation of a small percentage (7-8%) of product with an inverted configuration, although this is not the main reaction course. researchgate.net The classical view, which posits a rapid Wagner-Meerwein rearrangement between two enantiomeric classical cations, also attempts to explain the racemization. core.ac.uk However, spectroscopic evidence, including Raman and 13C NMR studies, favors the non-classical model as the more accurate representation of the stable intermediate in solution. wikipedia.org

| Starting Material | Product | Configuration | Optical Activity | Governing Mechanism |

|---|---|---|---|---|

| Single Enantiomer of exo-2-Norbornyl Brosylate | exo-2-Norbornyl Acetate | Retention of exo configuration | Complete Racemization github.iosubstack.comwikipedia.org | Formation of a symmetrical, achiral non-classical cation wikipedia.orgresearchgate.net |

| Single Enantiomer of endo-2-Norbornyl Brosylate | exo-2-Norbornyl Acetate | Rearrangement to exo | Complete Racemization | Ionization and rearrangement to the achiral non-classical cation researchgate.net |

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in transformations involving 2-norbornyl thiolacetate requires strategies that can effectively govern both diastereoselectivity and enantioselectivity.

Diastereoselectivity is inherently high in many reactions of the norbornyl system due to its rigid, bicyclic structure. As discussed, reactions proceeding via the 2-norbornyl cation intermediate exhibit a strong preference for nucleophilic attack from the exo face, leading to the formation of the exo diastereomer almost exclusively. github.iowikipedia.org This substrate-controlled diastereoselectivity is a reliable feature of such transformations. In cases where a carbocation is not formed, such as in the reduction of a 2-norbornanone, the diastereoselectivity can be controlled by the choice of reagent. Bulky reducing agents will preferentially attack from the less hindered exo face to yield the endo alcohol, while smaller reagents may show less selectivity.

Enantioselectivity presents a greater challenge. Because transformations involving the achiral non-classical cation intermediate lead to racemization, enantioselective approaches must either bypass this intermediate or employ a chiral influence that can differentiate between the enantiotopic faces of the cation or its precursors. github.iowikipedia.org One successful strategy is to build the stereochemistry into the norbornyl skeleton from the outset. Asymmetric Diels-Alder reactions, using chiral catalysts or chiral acrylates, can produce enantiomerically enriched 5-norbornene-2-carboxylic acid derivatives. scirp.org These precursors can then be converted to the desired this compound while retaining their enantiopurity. Another approach involves the kinetic resolution of a racemic mixture of this compound or a precursor, often using enzymes or chiral catalysts that react with one enantiomer at a faster rate than the other.

| Strategy | Description | Application to this compound | Outcome |

|---|---|---|---|

| Substrate Control | The inherent steric and electronic properties of the norbornyl ring direct the stereochemical outcome. | Solvolysis of either exo- or endo-2-norbornyl thiolacetate. | High diastereoselectivity for the exo product. github.io |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries in the formation of the norbornyl skeleton. | Asymmetric Diels-Alder reaction to form a chiral norbornene precursor. scirp.org | Enantiomerically enriched product. |

| Kinetic Resolution | A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic mixture. | Enzymatic hydrolysis or transesterification of racemic this compound. | Separation of enantiomers. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Norbornyl Thiolacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

A key reference is the characterization of 5-(thioacetoxy)endo-cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640), which contains the core structural element of interest. google.com The data from this complex derivative, particularly for the thioacetate (B1230152) moiety and the attached carbon, provide a strong basis for predicting the spectral features of 2-norbornyl thiolacetate.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex due to the rigid bicyclic structure, which results in distinct chemical shifts for nearly every proton and intricate spin-spin coupling patterns. The proton at C2 (H-2), directly attached to the sulfur-bearing carbon, is of primary diagnostic importance. Its chemical shift and coupling constants are highly dependent on its stereochemistry (exo or endo).

For the exo-isomer , H-2 is in the endo position. It is expected to show coupling to the adjacent C3 protons (H-3-exo and H-3-endo) and the bridgehead proton (H-1). Typically, the coupling constant between H-2-endo and H-3-exo is small (around 2-4 Hz) due to a dihedral angle of approximately 90°, while the coupling to H-3-endo is larger.

For the endo-isomer , H-2 is in the exo position. It typically does not show significant coupling to the bridgehead H-1. The coupling patterns with H-3 protons will also differ significantly from the exo counterpart.

The acetyl methyl protons (CH₃) of the thiolacetate group are expected to appear as a sharp singlet, likely in the range of δ 2.2-2.4 ppm. In the characterized anhydride derivative, this peak appears at δ 2.24 ppm. google.com

The bridgehead protons (H-1 and H-4) typically resonate around δ 2.3-2.8 ppm.

The remaining methylene (B1212753) and methine protons of the norbornyl framework would appear as complex multiplets between δ 1.0 and 2.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms. Due to the asymmetry of the 2-substituted norbornyl system, nine distinct signals are expected for this compound.

The carbonyl carbon (C=O) of the thiolacetate group is the most downfield signal, predicted to be in the δ 194-200 ppm range. Experimental data for the related anhydride derivative shows this peak at δ 194.70 ppm. google.com

The carbon atom attached to sulfur (C2) would appear in the range of δ 40-50 ppm.

The acetyl methyl carbon (CH₃) is expected around δ 30 ppm. The anhydride derivative shows this signal at δ 30.27 ppm. google.com

The remaining five carbons of the norbornyl skeleton would resonate at higher fields, with the bridgehead carbons (C1, C4) and the other carbons (C3, C5, C6, C7) appearing in the δ 25-50 ppm range, consistent with saturated bicyclic systems.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Reference Data (from derivative) google.com |

|---|---|---|---|

| -SC(O)CH₃ | ~2.2-2.4 (singlet) | ~30 | δ 2.24 (¹H), δ 30.27 (¹³C) |

| -SC(O)CH₃ | - | ~194-200 | δ 194.70 (¹³C) |

| CH-S (H-2) | ~3.5-4.0 (multiplet) | - | Part of multiplet at δ 3.40-3.45 (¹H) |

| CH-S (C-2) | - | ~40-50 | δ 46.55 (¹³C, analogous position) |

| Bridgehead (C1, C4) | ~2.3-2.8 (multiplet) | ~40-50 | - |

| Framework (C3, C5, C6, C7) | ~1.0-2.0 (multiplets) | ~25-45 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these methods are particularly useful for confirming the presence and electronic environment of the thiolacetate group.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. The most prominent and diagnostic peak for this compound is the carbonyl (C=O) stretching vibration.

C=O Stretch: Thioesters exhibit a strong C=O stretching band at a lower frequency compared to their oxygen ester counterparts due to the reduced resonance contribution from the sulfur atom. This peak is typically observed in the range of 1680-1710 cm⁻¹ . This sharp, intense absorption is a clear indicator of the thiolacetate functionality.

C-S Stretch: The C-S stretching vibration is generally weak in the IR spectrum and appears in the fingerprint region, typically between 600-800 cm⁻¹ . Its identification can be challenging due to overlap with other absorptions from the norbornyl framework.

C-H Stretches: Absorptions corresponding to sp³ C-H stretching from the norbornyl skeleton and the acetyl methyl group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. While IR is strong for polar groups like C=O, Raman is often more sensitive to non-polar bonds.

C-S and S-S Stretches: The C-S and potential S-S (disulfide, if present as an impurity) stretching vibrations are often more prominent in Raman spectra than in IR spectra, appearing in the 600-800 cm⁻¹ region.

C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, though it is typically less intense than in the IR spectrum.

Norbornyl Framework Vibrations: The C-C bond vibrations of the rigid bicyclic skeleton give rise to a series of characteristic peaks in the fingerprint region of the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Medium-Strong |

| C=O Stretch (Thioester) | 1680-1710 | 1680-1710 | Very Strong (IR), Medium (Raman) |

| CH₃ Bending | ~1350-1450 | ~1350-1450 | Medium |

| C-S Stretch | 600-800 | 600-800 | Weak (IR), Medium-Strong (Raman) |

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself has not been reported, the structure of a key derivative, the 2-norbornyl cation , has been famously determined, offering unparalleled insight into the geometry of the bicyclo[2.2.1]heptyl framework under electronic demand. wikipedia.org

The structure of the 2-norbornyl cation was solved by crystallizing the [C₇H₁₁]⁺[Al₂Br₇]⁻ salt. This landmark achievement confirmed its "non-classical" nature, where the positive charge is delocalized over three carbon atoms (C1, C2, and C6) in a bridged, symmetrical structure. wikipedia.org

Key Structural Features of the 2-Norbornyl Cation:

Symmetry: The cation possesses a plane of symmetry passing through C4, C5, and C6, which is inconsistent with a rapidly equilibrating pair of classical carbocations. wikipedia.org

Bond Lengths: The bonding in the C1-C2-C6 region is highly unusual. The C1-C2 bond is shorter than a typical single bond, while the C1-C6 and C2-C6 distances are significantly elongated, indicating a three-center, two-electron bond. wikipedia.org

Framework Geometry: Away from the cationic center, the bond lengths and angles of the norbornyl skeleton are largely consistent with those found in other neutral norbornane (B1196662) derivatives.

Although this crystallographic data is for a cation and not the neutral thiolacetate, it is structurally significant. It demonstrates the inherent flexibility of the norbornyl framework to accommodate unusual bonding and electronic delocalization. In the neutral this compound, the geometry at C2 would be tetrahedral, with standard C-C and C-S single bond lengths, but the rigid cage-like structure determined for the cation derivative remains the fundamental scaffold upon which the thiolacetate group is attached.

Computational and Theoretical Investigations of 2 Norbornyl Thiolacetate

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has been a powerful method for investigating the electronic structure and stability of the 2-norbornyl cation, ultimately supporting the non-classical, bridged structure. Early computational studies, and later more advanced DFT calculations, have consistently shown the non-classical structure to be a minimum on the potential energy surface.

One of the key findings from DFT studies is the elucidation of the non-classical corner-protonated cyclopropane (PCP+) structure of the 2-norbornyl cation. uregina.ca Computational chemistry has been instrumental in exploring why the 2-norbornyl cation adopts this non-classical structure, attributing it to the rigidity of its three five-membered carbon rings, which resist relaxation into a more classical structure. uregina.ca

DFT calculations, such as those performed at the B3LYP/cc-pVDZ level of theory, have been employed to optimize the geometries of various carbocations. uregina.ca These studies revealed that only the 2-norbornyl cation has a local minimum in C_s symmetry, which is characteristic of the non-classical structure. uregina.ca In contrast, other cyclic and acyclic carbocations were found to produce imaginary vibrational frequencies, indicating that the non-classical structure is not a stable minimum for them. uregina.ca

The stability of the non-classical 2-norbornyl cation has been a central theme of DFT investigations. Calculations have shown that the bridged, non-classical ion is significantly more stable than the hypothetical classical, non-bridged ion. This energy difference has been a key piece of evidence in the classical vs. non-classical debate.

Table 1: Comparison of Calculated Structures for the 2-Norbornyl Cation

| Method/Basis Set | Structure Type | Key Geometric Feature | Finding |

| B3LYP/cc-pVDZ | Non-classical | C_s symmetry | Local minimum on the potential energy surface uregina.ca |

| CCSD/cc-pVDZ | Non-classical | C_s symmetry | Confirms the B3LYP finding of a local minimum uregina.ca |

| B3LYP/6-311G(d,p) | Non-classical | Bridged | Optimized structure shows a bridged geometry comporgchem.com |

Molecular Orbital (MO) Analysis and Delocalization Phenomena

Molecular orbital (MO) theory provides a detailed picture of the bonding and electron delocalization in the 2-norbornyl cation, offering a clear explanation for its non-classical nature. The central feature of the non-classical 2-norbornyl cation is a three-center, two-electron (3c-2e) bond.

The most widely accepted MO description involves the interaction of the p-orbitals on carbons C1 and C2 with a sp³-hybridized orbital on C6. This interaction leads to the formation of a delocalized bonding molecular orbital that encompasses all three atoms, resulting in the characteristic bridged structure. wikipedia.org This σ-delocalization is a key aspect of the non-classical ion. github.io

MO analysis helps to rationalize the observed stability and reactivity of the 2-norbornyl cation. The delocalization of the positive charge over three centers leads to a significant stabilization of the cation. This charge delocalization is a defining feature of non-classical ions.

Computational studies have also explored the core molecular orbitals of norbornane (B1196662) and its derivatives to understand the influence of the bicyclic framework on electronic structure. These studies analyze the topology, symmetry, and energy of the core orbitals, revealing how structural changes, such as the saturation of double bonds, affect the electronic environment of the molecule. researchgate.net

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry has been crucial in mapping the reaction pathways involving the 2-norbornyl cation, including its formation and subsequent rearrangements. These studies involve locating transition states and calculating activation energies for various proposed mechanistic steps.

The formation of the 2-norbornyl cation from its precursors, such as 2-norbornyl tosylates, has been a subject of intense computational study. The solvolysis of exo- and endo-norbornyl derivatives has been modeled to understand the role of the non-classical cation as an intermediate. These calculations have helped to explain the significantly faster solvolysis rate of the exo-isomer compared to the endo-isomer, a phenomenon attributed to the anchimeric assistance provided by the C1-C6 sigma bond in the formation of the bridged cation. wikipedia.org

Reaction pathway calculations have also shed light on the intricate rearrangements that the 2-norbornyl cation can undergo. For instance, the isomerization of the 2-norbornyl cation to the more stable 1,3-dimethylcyclopentenyl cation has been investigated using computational methods. These studies have revealed complex multi-step pathways involving ring-opening and ring-contraction steps, with the computational results helping to discern between different proposed mechanisms. core.ac.uk

Transition state analysis has been employed to understand the dynamics of hydride shifts within the 2-norbornyl cation system. For example, the reversible order-disorder phase transition observed in crystals of the 2-norbornyl cation has been linked to internal 6,1,2-hydride shifts, a process that can be modeled computationally. nih.gov

Molecular Dynamics Simulations for Mechanistic Understanding

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the 2-norbornyl cation in solution, offering insights that complement static quantum chemical calculations. MD simulations can model the time evolution of the system, including the influence of solvent molecules on the structure and reactivity of the cation.

Recent ab initio molecular dynamics simulations have been used to model the solvolysis of exo- and endo-norbornyl sulfonates in explicit acetic acid solvent. github.io These simulations have provided a time-resolved picture of the formation of the non-classical cation. The results show that for the exo-sulfonate, the non-classical cation is formed extremely rapidly, within femtoseconds of the leaving group's departure. github.io This provides strong evidence for the direct formation of the bridged ion.

Furthermore, MD simulations of the 2-norbornyl cation in solution have shown that it maintains its non-classical, σ-bridged structure. The simulations reveal typical vibrations but no tendency to localize into a classical cation geometry. acs.orgresearchgate.net This computational evidence further refutes the hypothesis of two rapidly equilibrating classical cations.

MD simulations have also been used to explore the potential rearrangement pathways of the 2-norbornyl cation. Born-Oppenheimer molecular dynamics simulations have been employed to investigate the isomerization to the 1,3-dimethylcyclopentenyl cation, revealing complex reaction pathways. core.ac.uk

Table 2: Summary of Computational Findings on the 2-Norbornyl Cation

| Computational Method | Key Finding | Implication |

| Density Functional Theory (DFT) | The non-classical bridged structure is a stable minimum. uregina.ca | Supports the non-classical nature of the 2-norbornyl cation. |

| Molecular Orbital (MO) Analysis | Presence of a 3-center, 2-electron bond involving C1, C2, and C6. wikipedia.org | Explains the charge delocalization and stability of the cation. |

| Reaction Pathway Calculations | Elucidation of multi-step isomerization pathways. core.ac.uk | Provides detailed mechanistic insights into rearrangements. |

| Molecular Dynamics (MD) Simulations | Rapid formation of the non-classical cation during solvolysis. github.io | Confirms the role of the non-classical ion as a key intermediate. |

Applications of 2 Norbornyl Thiolacetate in Advanced Organic Synthesis and Materials Science

2-Norbornyl Thiolacetate as a Synthetic Building Block

This compound serves as a valuable synthetic intermediate, primarily owing to the distinct reactivity of its constituent parts: the norbornyl scaffold and the thiolacetate functional group. The norbornyl group provides a rigid, sterically defined structure that can influence the stereochemical outcome of reactions. The thiolacetate group, upon hydrolysis or reduction, yields a highly reactive thiol (mercaptan), which is a versatile nucleophile and a key participant in various coupling reactions.

The synthesis of this compound can be conceptualized through established organosulfur chemistry. A common route involves the reaction of a 2-norbornyl halide or tosylate with a source of thioacetate (B1230152) anion, such as potassium thioacetate. The stereochemistry of the starting norbornyl derivative (exo or endo) is crucial, as it dictates the stereochemistry of the resulting thiolacetate, which can have significant implications for its subsequent applications, particularly in asymmetric synthesis.

The cleavage of the thioacetate to the corresponding thiol is a critical step in its application as a building block. This transformation is typically achieved under mild basic conditions, for instance, using reagents like sodium methoxide (B1231860) or triazabicyclodecene, to afford the 2-norbornanethiol. nih.gov This in situ or isolated thiol can then be employed in a variety of synthetic transformations.

Key Synthetic Transformations Involving 2-Norbornanethiol (from this compound):

| Reaction Type | Reagents | Product Type | Significance |

| Nucleophilic Substitution | Alkyl halides, epoxides | Thioethers | Formation of C-S bonds for diverse molecular architectures. |

| Michael Addition | α,β-Unsaturated carbonyls | β-Thioethers | Conjugate addition for the synthesis of functionalized carbonyl compounds. |

| Thiol-Ene Reaction | Alkenes (e.g., norbornene derivatives) | Thioethers | Radical-mediated addition for polymer synthesis and surface modification. |

The rigid bicyclic structure of the norbornyl group can impart unique properties to the molecules synthesized from it, including influencing conformational rigidity and molecular recognition properties.

Role in Polymer Chemistry and Functional Materials (e.g., thiol-ene reactions in polymer modifications)

In the realm of polymer chemistry and materials science, the thiol-ene reaction has emerged as a powerful and efficient "click" chemistry tool for polymer synthesis and modification. youtube.com This reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. The process is known for its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups. youtube.com

This compound, after conversion to 2-norbornanethiol, can participate in thiol-ene reactions with polymers bearing pendant alkene groups. Norbornene-functionalized polymers are particularly reactive partners in these reactions. The step-growth nature of the thiol-norbornene reaction allows for the formation of highly uniform polymer networks. nih.gov This process is advantageous over traditional chain-growth polymerizations as it is less inhibited by oxygen. nih.gov

Table of Norbornene Derivatives in Thiol-Ene Reactions:

| Norbornene Derivative | Thiol Partner | Initiator | Application | Reference |

| Norbornene-functionalized poly(N-hydroxyethyl acrylamide) | Various thiols | Photoinitiator | 3D printing of biomimetic hydrogels | rsc.org |

| 5-norbornene-2-carboxylic acid modified Hyaluronic acid (NorHA) | Dithiothreitol (DTT) | Photoinitiator | Cytocompatible and photo-patternable hydrogels for tissue engineering | nih.gov |

| 4-arm PEG norbornene | PEG dithiol | Photoinitiator | Encapsulation of proteins while maintaining bioactivity | nih.gov |

The incorporation of the 2-norbornyl group into a polymer backbone or as a pendant group via thiol-ene chemistry can significantly influence the material's properties. The rigid and bulky nature of the norbornyl moiety can enhance the glass transition temperature (Tg) and mechanical strength of the resulting polymer.

Utility in Chiral Catalyst Development (if applicable through derivatives)

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective synthesis of a single enantiomer of a chiral molecule. Chiral norbornene derivatives have been recognized as valuable ligands and auxiliaries in asymmetric catalysis. magtech.com.cnsciengine.com The rigid C2-symmetric scaffold of certain norbornane (B1196662) derivatives provides a well-defined chiral environment that can effectively control the stereochemical outcome of a catalytic reaction. core.ac.uk

While this compound itself is not a catalyst, it can serve as a precursor to chiral ligands. The synthesis of enantiomerically pure this compound, for instance, through resolution of a racemic mixture or from a chiral starting material from the chiral pool (e.g., derivatives of camphor (B46023) or fenchone), would be the first step. core.ac.uk The thiol functionality, unmasked from the thiolacetate, can then be used as an anchor point to construct more complex chiral ligands.

For example, the thiol group could be used to coordinate to a metal center or be further functionalized to create bidentate or polydentate ligands. Palladium/chiral norbornene (Pd/NBE*) cooperative catalysis is a notable area where C2-substituted chiral norbornenes are employed. sciengine.com These systems have shown promise in the synthesis of complex chiral molecules, including those with axial and planar chirality. sciengine.comnih.gov

Examples of Chiral Norbornene Applications in Catalysis:

| Catalytic System | Application | Significance |

| Palladium/Chiral Norbornene (Pd/NBE*) | Synthesis of chiral polysubstituted arenes | Construction of central, axial, and planar chirality. sciengine.com |

| Chiral norbornene derivatives with diols, diphenols, or oxazolines | Coordination with various metal complexes (Al, B, Cu, Ti, etc.) | Promotion of rate and stereoselectivity in various reactions. magtech.com.cn |

The development of novel chiral ligands derived from readily accessible starting materials like this compound could expand the toolbox for asymmetric synthesis, potentially leading to more efficient and selective catalytic systems.

Current Challenges and Future Research Perspectives

Elucidation of Complex Reaction Mechanisms

A primary challenge in the chemistry of 2-norbornyl thiolacetate is predicting and controlling its reactivity, which is dominated by the behavior of the 2-norbornyl carbocation intermediate. The formation of this cation, for instance during solvolysis or elimination reactions, opens pathways to a cascade of complex skeletal rearrangements.

Key Mechanistic Challenges:

Wagner-Meerwein Rearrangements: The 2-norbornyl system is famously prone to Wagner-Meerwein shifts, a class of carbocation 1,2-rearrangement reactions. wikipedia.orgamanote.com These rearrangements can lead to a mixture of isomeric products, complicating synthetic outcomes. A significant research challenge is to understand how the sulfur-containing thiolacetate group, or its corresponding thiol or sulfide (B99878) derivatives, influences the kinetics and thermodynamics of these shifts.

Non-classical Ion Formation: The 2-norbornyl cation is the archetypal "non-classical" carbocation, featuring a delocalized three-center, two-electron bond. wikipedia.orggithub.ioresearchgate.net This structure was a subject of decades-long debate and has profound implications for reactivity and stereochemistry. github.ioacs.org Future studies must elucidate the role of the thiolacetate substituent in either stabilizing or destabilizing this non-classical structure and determine how it affects the product distribution.

Competing Pathways: Reactions involving the 2-norbornyl system often feature competition between hydride shifts, Wagner-Meerwein rearrangements, and elimination pathways. core.ac.uk For instance, studies on related norbornyl systems have shown unexpected rearrangements to more stable isomers, such as the 1,3-dimethylcyclopentenyl cation. core.ac.uk A significant hurdle is to map the potential energy surface for reactions of this compound to predict and control the dominant reaction pathways under various conditions.

Development of Novel Synthetic Routes

While general methods for the synthesis of thioacetates are established, optimizing these for the specific steric and electronic environment of the norbornane (B1196662) scaffold presents an ongoing challenge. The development of efficient, stereoselective, and environmentally benign synthetic routes is a key area for future research.

Nucleophilic Substitution: A primary route involves the reaction of a 2-norbornyl derivative (e.g., exo- or endo-2-norbornyl bromide) with a thioacetate (B1230152) salt, such as potassium thioacetate. Challenges include controlling the stereochemical outcome (exo vs. endo) and minimizing competing elimination reactions.

Mitsunobu Reaction: The Mitsunobu reaction, using thioacetic acid as a nucleophile with a 2-norbornanol precursor, offers an alternative route. This method could provide better stereochemical control but requires careful optimization to achieve high yields.

Green Chemistry Approaches: There is a growing need for sustainable synthetic methods. Future research should focus on developing greener routes to this compound, potentially utilizing water as a solvent or employing electrochemical synthesis, which have shown promise for other organosulfur compounds. nih.govinteresjournals.orgresearchgate.net Thioesters, as stable and accessible precursors, are also being explored for novel synthesis of other organosulfur compounds like sulfinate esters, which could inspire new routes. sciencedaily.comeurekalert.org

| Synthetic Method | Precursors | Key Reagents | Potential Advantages | Anticipated Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution (SN2) | 2-Norbornyl Halide/Tosylate | Potassium Thioacetate | Readily available reagents | Stereocontrol (exo/endo), competing elimination |

| Mitsunobu Reaction | 2-Norbornanol | Thioacetic Acid, DEAD/DIAD, PPh3 | Potential for high stereoinversion | Stoichiometric byproducts, purification |

| Thiol-ene Radical Addition | Norbornene | Thioacetic Acid, Radical Initiator | Atom economy | Regioselectivity and stereoselectivity |

| Green Aqueous Synthesis | 2-Norbornyl Mesylate | Potassium Thioacetate in Water | Environmentally benign solvent | Substrate solubility, reaction rates |

Exploration of New Applications

The unique structural properties of the norbornane scaffold—rigidity, defined stereochemistry, and lipophilicity—combined with the chemical versatility of the thiolacetate group, suggest a range of potential applications for this compound and its derivatives.

Medicinal Chemistry: The rigid bicyclic framework is considered a "privileged structure" in drug discovery, capable of presenting functional groups in precise three-dimensional orientations to interact with biological targets. bldpharm.comwisdomlib.orgacs.org The introduction of a sulfur moiety can enhance binding affinity and pharmacokinetic properties. Future research could explore derivatives of this compound as potential inhibitors for enzymes or as scaffolds for novel therapeutic agents, particularly in areas like cancer treatment where bicyclic compounds are being investigated. acs.orgnih.gov

Materials Science: Norbornane derivatives are used in the synthesis of polymers with high thermal stability and specific mechanical properties. bohrium.com The thiol group, easily generated from the thiolacetate, is highly reactive in "click" chemistry and radical-mediated polymerizations. mdpi.com This opens possibilities for using this compound as a monomer or chain-transfer agent to create advanced polymers, functionalized nanomaterials like graphene, or self-healing materials. mdpi.commdpi.com

Agrochemicals and Flavors: Many organosulfur compounds possess significant biological activity and are used in agrochemicals. nih.gov Furthermore, the structural similarity of norbornane derivatives to natural products like camphor (B46023) suggests potential applications in the fragrance industry. core.ac.uk Future work could investigate the biological activity of this compound derivatives as potential pesticides or herbicides, as well as their olfactory properties.

Advanced Computational Modeling and Experimental Validation

The historical complexity of the 2-norbornyl cation underscores the critical need for a synergistic approach combining high-level computational chemistry with rigorous experimental validation. github.ionih.gov This dual approach is essential for accurately predicting the behavior of this compound and guiding synthetic efforts.

Computational Approaches: Modern computational methods can provide deep insights into the challenges outlined above. grnjournal.us

Density Functional Theory (DFT): DFT calculations can be used to map reaction energy profiles, determine the structures of transition states, and predict the relative stabilities of classical vs. non-classical carbocation intermediates. acs.org

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can model reactions in explicit solvent, providing a dynamic picture of the solvolysis process and the fleeting lifetimes of intermediates, as has been recently done for the parent 2-norbornyl cation. github.io

Spectroscopic Prediction: Computational models can predict spectroscopic data (e.g., NMR, IR spectra), which is crucial for identifying transient species and validating theoretical structures against experimental findings. fiveable.memit.edu

Experimental Validation: Computational predictions must be anchored in experimental reality. fiveable.meacs.org

Advanced Spectroscopy: Low-temperature NMR spectroscopy remains a powerful tool for characterizing carbocation intermediates generated in superacid media. github.io

Kinetics Studies: Detailed kinetic analysis of solvolysis and rearrangement reactions can provide crucial data to validate computed energy barriers.

Crystallography: While challenging for reactive intermediates, X-ray crystallography of stable derivatives or host-guest complexes could provide definitive structural proof, as was ultimately achieved for the 2-norbornyl cation. nih.gov

| Research Question | Computational Tool | Experimental Validation Method |

|---|---|---|

| Structure of Cation Intermediate | DFT, Coupled-Cluster (CCSD(T)) | Low-Temperature 13C NMR, X-ray Crystallography |

| Reaction Pathway Energetics | DFT (for transition states) | Kinetic Isotope Effects, Reaction Rate Measurements |

| Solvent Effects on Reactivity | AIMD, QM/MM Simulations | Solvolysis Product Analysis in Various Solvents |

| Product Structure Confirmation | NMR/IR Spectra Prediction | 1D/2D NMR (COSY, HSQC), Mass Spectrometry |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-norbornyl thiolacetate, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves thiol-acetylation of 2-norbornyl mercaptan using acetic anhydride or acetyl chloride under inert conditions. Key variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., pyridine for acid scavenging). Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization . Kinetic studies in analogous norbornyl systems suggest steric hindrance at the exo position may slow acetylation, requiring extended reaction times .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Combine spectroscopic techniques:

- NMR : Look for characteristic shifts: exo-protons (δ 1.2–1.8 ppm), thioacetate carbonyl (δ 168–170 ppm in ) .

- IR : Confirm S-acetyl C=O stretch (~1690–1710 cm) and absence of -SH bands (~2550 cm).

- Mass Spectrometry : Exact mass analysis (e.g., HRMS-ESI) for (expected [M+H]: 200.0368). Cross-validate with X-ray crystallography if crystalline .

Q. What factors govern the hydrolytic stability of this compound in aqueous media?

- Methodological Answer: Hydrolysis rates depend on pH and solvent. In acidic conditions (pH < 3), the thioacetate group resists hydrolysis due to protonation of nucleophiles. In basic media (pH > 10), hydroxide ions cleave the S-acetyl bond, releasing 2-norbornyl thiol. Solvent effects (e.g., acetone/water mixtures) can stabilize transition states via polar interactions, as shown in solvolysis studies of related norbornyl esters .

Advanced Research Questions

Q. How do computational models (e.g., DFT) resolve controversies in the reaction mechanism of this compound-derived intermediates?

- Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map the energy landscape of intermediates like the 2-norbornyl cation. For example, non-classical bridged structures (C1-C2-C6 hyperconjugation) vs. classical carbocations can be distinguished via bond-length analysis (C1-C7: ~1.67 Å in non-classical ions ). Compare computed NMR shifts with experimental data to validate transition-state geometries .

Q. What experimental strategies reconcile conflicting kinetic data in solvolysis studies of 2-norbornyl derivatives?

- Methodological Answer: Use isotopic labeling (e.g., ) to track nucleophilic participation in acetolysis. For example, Brown’s solvolysis experiments in 80% aqueous acetone showed exo/endo rate disparities (4–5x faster hydrolysis for endo isomers due to steric strain), but identical values (-4.44 vs. -4.47) ruled out electronic effects . Replicate under varying dielectric conditions (e.g., trifluoroethanol) to isolate steric vs. electronic contributions.

Q. How can isotopic substitution (e.g., , ) elucidate the intramolecular rearrangement pathways of this compound derivatives?

- Methodological Answer: Synthesize deuterated analogs (e.g., -labeled at C1 or C7) and monitor NMR splitting patterns during thermal rearrangements. For instance, -labeling at C2 can track hydride shifts via coupling constants in dynamic NMR experiments, as demonstrated in norbornyl cation studies .

Q. What role does steric vs. electronic effects play in the regioselective functionalization of this compound?

- Methodological Answer: Design competition experiments between electrophilic (e.g., bromination) and nucleophilic (e.g., Grignard addition) reactions. Steric maps (from X-ray data ) can predict accessibility of exo vs. endo sites, while Hammett plots correlate electronic effects of substituents on reaction rates. For example, electron-withdrawing groups at C7 increase thiolacetate lability by polarizing the S-acetyl bond .

Data Contradiction and Interpretation

Q. How should researchers address discrepancies between experimental and computational bond-length data in 2-norbornyl intermediates?

- Methodological Answer: Cross-validate ab initio geometries (e.g., MP2/cc-pVTZ) with cryogenic X-ray crystallography (<100 K) to minimize thermal motion artifacts. For example, Schreiner’s ab initio model predicted C1-C2 (1.409 Å) and C1-C7 (1.671 Å) bonds in the 2-norbornyl cation, later confirmed by Olah’s low-temperature NMR . Use Bader’s QTAIM analysis to quantify bond critical points and distinguish classical vs. non-classical character .

Q. What statistical frameworks are recommended for analyzing non-linear kinetics in this compound decomposition studies?

- Methodological Answer: Apply time-resolved UV-Vis or FTIR spectroscopy with global kinetic fitting (e.g., KinTek Explorer) to deconvolute multi-step pathways. For autocatalytic or solvent-assisted mechanisms, use multivariate regression (e.g., PCA) to identify rate-limiting steps, as demonstrated in norbornyl tosylate solvolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.